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Compound of Interest

Compound Name:
4-(Bromomethyl)-1-methyl-3-

phenyl-1H-pyrazole

CAS No.: 499770-86-4

Cat. No.: B1373446

Get Quote

Executive Summary & Structural Context
The 1,3-disubstituted pyrazole core is a privileged scaffold in medicinal chemistry, serving as

the pharmacophore in COX-2 inhibitors (e.g., Celecoxib) and CB1 antagonists. The target

molecule, 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole, functions as a critical

electrophilic intermediate.

The Primary Challenge: The synthesis of N-methyl pyrazoles often yields a mixture of

regioisomers (1,3- vs. 1,5- substitution). Standard LC-MS cannot distinguish these isomers

effectively. NMR spectroscopy, specifically NOE (Nuclear Overhauser Effect) analysis, is the

only definitive method for structural assignment.

Structural Visualization and Numbering
The following diagram defines the atom numbering used throughout this guide.
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Figure 1: Connectivity and functional regions of the target molecule. Note the proximity of N1-

Methyl to C5-H, which is the basis for NOE differentiation.

Experimental Protocol
To ensure reproducibility and minimize solvent-solute interaction artifacts, follow this

standardized acquisition protocol.

Sample Preparation[1]
Solvent:CDCl

(99.8% D) is preferred for resolution. Use DMSO-d

only if solubility is an issue, but be aware that DMSO may cause peak broadening of the CH
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Br signal due to viscosity or rapid exchange if trace water is present.

Concentration: 10–15 mg in 0.6 mL solvent (for

H); 30–50 mg (for

C).

Reference: TMS (0.00 ppm) or residual CHCl

(7.26 ppm).

Acquisition Parameters (Recommended)
Parameter H NMR C NMR Rationale

Frequency 400 MHz or higher 100 MHz or higher
Resolution of aromatic

multiplets.

Pulse Angle 30° 30°
Ensures accurate

integration.

Relaxation Delay (D1) 1.0 – 2.0 s 2.0 – 3.0 s

Essential for

quaternary carbons

(C3, C4).

Scans (NS) 16 1024+
Carbon sensitivity is

low for C-Br.

Temperature 298 K 298 K Standard ambient.

Spectral Characterization Guide
H NMR Assignment (400 MHz, CDCl )
The spectrum is characterized by three distinct regions: the aliphatic N-Methyl, the deshielded

Bromomethyl, and the Aromatic zone.
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Chemical Shift
(

, ppm)

Multiplicity Integral Assignment
Mechanistic
Insight

7.75 – 7.65 Multiplet (m) 2H Ph-H
Deshielded by

pyrazole ring

current.

7.45 Singlet (s) 1H Pyrazole H-5

Diagnostic Peak.

Downfield due to

N1 and C=N

anisotropy. In the

1,5-isomer, this

proton is at C3

and often shifts

upfield.

7.45 – 7.35 Multiplet (m) 3H Ph-H Typical aromatic

overlap.

4.55 Singlet (s) 2H
CH

Br

Deshielded by Br

electronegativity

(

) and aromatic

ring.

3.95 Singlet (s) 3H N-CH Characteristic N-

Methyl shift.

Key Diagnostic Feature: The Pyrazole H-5 appears as a sharp singlet because C4 is fully

substituted (no vicinal coupling). If you see a doublet, the bromination at C4 is incomplete.

C NMR Assignment (100 MHz, CDCl )
The

C spectrum provides the definitive proof of the Bromomethyl group transformation (vs. the
alcohol precursor).
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Chemical Shift (

, ppm)
Type Assignment Validation Logic

151.5 Quaternary (C) C3 (Pyrazole)

Attached to Phenyl;

most deshielded ring

carbon.

133.0 Quaternary (C) Ph-C Linker to pyrazole.

130.5 Methine (CH) C5 (Pyrazole) Adjacent to N1.

128.8 Methine (CH) Ph-C Typical aromatic.

128.2 Methine (CH) Ph-C Typical aromatic.

126.5 Methine (CH) Ph-C Typical aromatic.

116.0 Quaternary (C) C4 (Pyrazole)

Upfield shift due to

shielding effect of

adjacent substituents?

Actually, C4 is usually

shielded in pyrazoles,

but the CH2Br group

modulates this.

39.5
Methyl (CH

)

N-CH Standard N-Me range.

23.0 Methylene (CH

)

CH

Br

CRITICAL CHECK. If

this peak is at ~55

ppm, you have the

Alcohol (–CH

OH). The Heavy Atom

Effect of Bromine

pushes the carbon

significantly upfield
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(shielded) relative to

oxygen.

Comparative Analysis & Quality Control
This section compares the target molecule against its most common "failure modes": the

Regioisomer and the Precursor.

Comparison 1: Target vs. Regioisomer (1,3-Ph vs. 1,5-
Ph)
The synthesis of N-methyl pyrazoles from 1,3-diketones often produces a mix of 1-methyl-3-

phenyl (Target) and 1-methyl-5-phenyl (Impurity).

Feature Target (1-Me-3-Ph) Alternative (1-Me-5-Ph)

Steric Environment N-Me is far from Phenyl.
N-Me is adjacent to Phenyl

(Steric clash).

H NMR (N-Me) ~3.95 ppm
~3.80 ppm (Shielded by Ph

ring current).

NOESY / ROESY
Strong NOE: N-Me

H-5

Strong NOE: N-Me

Ph-H

Comparison 2: Target vs. Precursor (Alcohol)
Assuming the product is made via bromination of (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanol.
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Feature
Target (–CH

Br)

Precursor (–CH

OH)

H NMR (CH

)

Singlet,

~4.55 ppm

Doublet (if coupled to OH) or

Singlet,

~4.65 ppm.

H NMR (OH) Absent

Broad singlet (exchangeable

with D

O).

C NMR (CH

)
~23 ppm ~56 ppm

Validation Workflow (Decision Tree)
Use this logic flow to interpret your data and confirm the structure.

Start: Acquire 1H & NOESY

Check N-Me Shift

Check NOE Correlations

Peak found ~3.8-4.0 ppm

CONFIRMED:
1-Methyl-3-Phenyl

(Target)

NOE: N-Me to Pyrazole H-5

REJECTED:
1-Methyl-5-Phenyl

(Regioisomer)

NOE: N-Me to Phenyl Ortho-H
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Figure 2: Logic flow for distinguishing regioisomers using NOE spectroscopy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. scs.illinois.edu [scs.illinois.edu]

2. CAS 69464-98-8: 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-ami… [cymitquimica.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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